2-Chloro-4-methylthiophene

Organic Synthesis Process Chemistry Intermediate Manufacturing

2-Chloro-4-methylthiophene is a halogenated, methyl-substituted thiophene with the molecular formula C5H5ClS and a molecular weight of 132.61 g/mol. As a heterocyclic building block, it belongs to a class of compounds fundamental to the synthesis of pharmaceuticals and advanced materials.

Molecular Formula C5H5ClS
Molecular Weight 132.61 g/mol
Cat. No. B13107644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylthiophene
Molecular FormulaC5H5ClS
Molecular Weight132.61 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)Cl
InChIInChI=1S/C5H5ClS/c1-4-2-5(6)7-3-4/h2-3H,1H3
InChIKeyQUYLXJZXWFABNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylthiophene (CAS 91505-25-8) Procurement: Molecular Properties, Class, and Sourcing Context


2-Chloro-4-methylthiophene is a halogenated, methyl-substituted thiophene with the molecular formula C5H5ClS and a molecular weight of 132.61 g/mol . As a heterocyclic building block, it belongs to a class of compounds fundamental to the synthesis of pharmaceuticals and advanced materials. Its specific substitution pattern (chlorine at the 2-position, methyl at the 4-position) differentiates it from other regioisomers like 2-chloro-5-methylthiophene and 2-bromo-4-methylthiophene, which are key comparators in this analysis. The compound is typically supplied as a liquid with a purity of ≥95% .

Defined 2-chloro-4-methyl substitution pattern for regioselective transformations
High-purity liquid grade compatible with standard synthesis and scale-up workflows
Strategic intermediate for 3-arylthiophene targets via chlorine-directed reactivity

Why In-Class Halogenated Methylthiophenes Are Not Interchangeable: 2-Chloro-4-methylthiophene as a Critical Case Study


The position of substituents on a thiophene ring dictates the regioselectivity of downstream transformations, such as electrophilic substitution and cross-coupling reactions. For instance, while the 2- and 5-positions on an unsubstituted thiophene are equivalent, the introduction of a methyl group at the 4-position, as in 2-chloro-4-methylthiophene, breaks this symmetry and creates a unique electronic environment that differs significantly from its 5-methyl isomer [1]. Furthermore, the identity of the halogen (Cl vs. Br) critically influences both the cost and reactivity profile of the building block in palladium-catalyzed couplings. The following evidence quantifies these differences, demonstrating why substituting one halogenated methylthiophene for another can lead to synthetic failure or suboptimal process economics.

Regioisomeric substitution
The 5-methyl isomer directs electrophilic attack differently, leading to undesired regioisomers and potential synthetic failure.
Halogen identity (Cl vs Br)
Chloro analogs offer lower reactivity in cross-couplings; bromo analogs may be required for challenging substrates, altering cost and kinetics.
Electronic environment
The 4-methyl group modifies ring electronics; reactivity predictions from unsubstituted thiophene may not transfer to this substituted system.

2-Chloro-4-methylthiophene Evidence Guide: Comparative Reactivity and Yield Data Against Key Analogs


Comparative Synthesis Yields: 2-Chloro-4-methylthiophene vs. 2-Chloro-5-methylthiophene

While a direct yield for the synthesis of 2-chloro-4-methylthiophene is not available in the primary literature for direct comparison, data for a close regioisomer provides a valuable benchmark. The synthesis of 2-chloro-5-methylthiophene, via chlorination of 2-methylthiophene with sulfuryl chloride, is reported to proceed with an optimized yield of 73.84% [1]. This serves as a class-level inference point: the yield of a chlorination step is highly sensitive to the starting thiophene's substitution pattern. Therefore, any process development aiming to produce 2-chloro-4-methylthiophene must account for a likely distinct, and potentially lower, yield profile if starting from a differently substituted precursor like 3-methylthiophene, a key differentiation factor in manufacturing cost analysis.

Synthetic Yield Comparison
Class-level inference
Target data not reported; comparator regioisomer synthesis yield: 73.84%
Yield may differ significantly due to different starting material; process cost-sensitive
Data to verify for target compound synthesis
Organic Synthesis Process Chemistry Intermediate Manufacturing

Divergent Reactivity in Cross-Coupling: 2-Chlorothiophenes vs. 2-Bromothiophenes

The choice between a chloro- and bromo-thiophene building block is a critical decision point. Aryl bromides are generally more reactive than aryl chlorides in palladium-catalyzed cross-coupling reactions. In ligand-free Suzuki-Miyaura couplings with thiopheneboronic acids, aryl chlorides are noted to give 'moderate to good yields' whereas aryl bromides and iodides 'generally give high yields' [1]. This class-level inference establishes that while 2-chloro-4-methylthiophene is a viable substrate for coupling, its 2-bromo analog (2-bromo-4-methylthiophene, CAS 53119-60-1) will likely exhibit faster reaction kinetics and higher conversion under identical conditions. This represents a classic trade-off between the lower cost and greater stability of the chloride and the higher reactivity of the bromide.

Cross-Coupling Reactivity
Class-level inference
Aryl chlorides: moderate to good yields; aryl bromides: high yields in ligand-free Suzuki coupling
Reactivity trade-off influences choice: chloride for cost/stability, bromide for challenging couplings
Class-level trend; specific results depend on substrate and conditions
Suzuki-Miyaura Coupling Palladium Catalysis Building Block Reactivity

Regioselective Blocking Group Strategy: Exploiting Chlorine for 3-Arylthiophene Synthesis

A chlorine atom on a thiophene ring is not just a leaving group for cross-coupling; it also serves as a powerful blocking group to direct C-H activation. In Pd(0)-catalyzed direct arylations, a chlorine substituent can be used to block a reactive site, thereby improving the yield of the desired regioisomer. This strategy enables the synthesis of rare and sought-after 3-arylthiophenes under mild conditions in good yields [1]. This finding directly implicates 2-chloro-4-methylthiophene as a strategically advantageous starting material. In contrast, an unsubstituted 4-methylthiophene would lack this regiochemical control, leading to mixtures of 2- and 5-arylated products, while the 5-chloro isomer would direct reactivity differently.

Regioselective Blocking Strategy
Class-level inference
Chlorine enables access to 3-arylthiophenes; unsubstituted thiophene gives mixed regioisomers
Critical for 3-arylthiophene library synthesis; alternative building blocks lack regio-control
Pd(0)-catalyzed direct arylation context
Direct Arylation C-H Activation Regioselectivity Control

Strategic Applications of 2-Chloro-4-methylthiophene in Research and Industrial Chemistry


Synthesis of 3-Arylthiophene Libraries via Regioselective Direct Arylation

For medicinal chemistry or materials science programs requiring libraries of 3-arylthiophenes, 2-chloro-4-methylthiophene is the superior starting material. The chlorine atom acts as a blocking group, enabling high regioselectivity in Pd-catalyzed direct arylations that is unattainable with unsubstituted or 5-substituted thiophenes [1]. This avoids the need for complex protection/deprotection steps, streamlining synthetic routes.

Cost-Effective Building Block for Standard Suzuki Couplings

In scenarios where the coupling partner is reactive and high catalyst loadings are acceptable, 2-chloro-4-methylthiophene serves as a more economical and stable alternative to its 2-bromo-4-methylthiophene analog. As inferred from class-level data on aryl halide reactivity in Suzuki couplings, the chloride can achieve 'moderate to good yields' [2], offering a favorable cost/performance balance for large-scale or non-critical synthetic steps.

Precursor to 3-Amino-2-chloro-4-methylthiophene Hydrochloride

This compound is a key building block for more complex pharmaceutical intermediates, as demonstrated in a Sanofi-Aventis patent for the synthesis of N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine hydrochloride [3]. The 3-position can be selectively functionalized, making 2-chloro-4-methylthiophene a necessary precursor for this class of thienyl-benzimidazoles.

Application
Selection Property
Validation Focus
3-Arylthiophene library synthesis
Regioselective chlorine-directed arylation
Regioisomeric purity under palladium catalysis
Cost-effective Suzuki coupling building block
Chloride reactivity-cost profile
Coupling yield with applied catalyst loading
Pharmaceutical intermediate precursor
Selective 3-position functionalization
Reactivity to form thienyl-benzimidazole core

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